[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol
Description
Properties
IUPAC Name |
[4-(4-cyclopropylpiperazin-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-11-12-1-3-13(4-2-12)15-7-9-16(10-8-15)14-5-6-14/h1-4,14,17H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVKFBKHUWPXKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=CC=C(C=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Cyclopropylpiperazine Intermediate
A key precursor is cyclopropyl (piperazin-1-yl) methanone, which can be synthesized by acylation of piperazine with cyclopropane carbonyl chloride in acetic acid under nitrogen atmosphere. The reaction proceeds at mild temperatures (~40 °C) and yields the intermediate as a white solid with high purity and good yield (~88%).
| Reagents | Conditions | Yield (%) | Product Characteristics |
|---|---|---|---|
| Piperazine (2.5 g, 29.02 mmol) | Acetic acid (10 mL), 40 °C, N2 atmosphere | 88 | White solid, mp 149 °C, 1H NMR and 13C NMR confirm structure |
| Cyclopropane carbonyl chloride (2.89 mL, 31.92 mmol) | Stirred 8 h at room temp |
Analytical data: 1H NMR (400 MHz, DMSO-d6) δ 9.73 (brs, 1H), multiplets between δ 3.93-0.74; 13C NMR δ 171.9, 42.9, 42.2, 10.7, 7.6; HRMS (ESI) m/z calculated 155.1179, found 155.1183.
Coupling with 4-Substituted Phenyl Derivatives
The cyclopropylpiperazine intermediate is further reacted with substituted benzoic acids or benzoyl derivatives to form amide or ketone linkages. For example, the reaction of cyclopropyl (piperazin-1-yl) methanone with 2-fluoro-5-bromobenzoic acid in the presence of coupling agents such as HBTU and base DIPEA in DMF yields the corresponding benzoyl-piperazine derivative.
Reaction conditions and yields:
| Reactants | Conditions | Yield (%) | Product Description |
|---|---|---|---|
| Cyclopropyl (piperazin-1-yl) methanone (3.9 g, 25.29 mmol) | DMF, 0 °C to room temp, 15 h, HBTU, DIPEA | 75 | White solid, mp 93 °C, confirmed by NMR and HRMS |
| 2-Fluoro-5-bromobenzoic acid (5.54 g, 25.29 mmol) |
Spectroscopic data: 1H NMR (CDCl3) δ 7.48-6.93 (aromatic), 3.71-0.74 (aliphatic piperazine and cyclopropyl); 13C NMR and 19F NMR confirm substitution pattern.
Conversion to Benzylic Alcohol Functionality
The benzylic alcohol group on the phenyl ring can be introduced by reduction of the corresponding aldehyde or ketone intermediates or by substitution reactions on a suitable precursor.
While direct literature on the exact preparation of [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol is limited, related synthetic schemes in the literature suggest:
- Reductive amination of 4-formylphenyl derivatives with cyclopropylpiperazine
- Reduction of 4-(4-cyclopropylpiperazin-1-yl)benzaldehyde using mild hydride sources (e.g., NaBH4)
- Protection and deprotection strategies to control functional group transformations
One reported methodology involves the protection of aniline derivatives, followed by reductive amination with cyclopropane aldehyde, and subsequent deprotection to yield the cyclopropyl-substituted piperazine attached to the phenyl ring. This is then converted to the benzylic alcohol by reduction or substitution.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Acylation | Piperazine + Cyclopropane carbonyl chloride, AcOH, 40 °C, N2 | Cyclopropyl (piperazin-1-yl) methanone intermediate |
| 2 | Amide coupling | Cyclopropylpiperazine + substituted benzoic acid, HBTU, DIPEA, DMF, RT | Benzoyl-piperazine derivative |
| 3 | Reductive amination/Reduction | 4-Formylphenyl derivative + cyclopropylamine, NaBH4 or equivalent | This compound |
Analytical and Purification Techniques
- Purification: Column chromatography on silica gel using methanol/dichloromethane mixtures is commonly employed.
- Characterization: 1H NMR, 13C NMR, and HRMS are standard analytical tools used to confirm compound identity and purity.
- Yields: Typical yields for intermediates range from 75% to 90%, indicating efficient synthetic routes.
Research Findings and Notes
- The preparation of cyclopropylpiperazine derivatives is well-established with robust protocols for acylation and coupling reactions.
- The introduction of the benzylic alcohol group requires careful control of reaction conditions to avoid over-reduction or side reactions.
- Protecting group strategies (e.g., Boc, Troc) are frequently used in multi-step syntheses to ensure selectivity and facilitate purification.
- Green chemistry principles have been applied in some syntheses to improve scalability and reduce environmental impact.
Summary Table of Key Preparation Parameters
| Compound/Intermediate | Reagents/Conditions | Yield (%) | Physical State | Key Spectral Features |
|---|---|---|---|---|
| Cyclopropyl (piperazin-1-yl) methanone | Piperazine + cyclopropane carbonyl chloride, AcOH, 40 °C, N2 | 88 | White solid | 1H NMR δ 9.73 (brs), 13C NMR δ 171.9 |
| (4-(5-bromo-2-fluorobenzoyl)piperazin-1-yl)(cyclopropyl)methanone | HBTU, DIPEA, DMF, 0 °C to RT, 15 h | 75 | White solid | 1H NMR aromatic and aliphatic signals |
| This compound (target) | Reductive amination/reduction of aldehyde precursor | Variable | Typically oil/solid | Confirmed by NMR and MS, detailed data scarce |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Further reduced derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that derivatives of cyclopropylpiperazine exhibit antidepressant effects. A study highlighted the potential of [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol in modulating serotonin receptors, which are crucial in the treatment of depression and anxiety disorders .
2. Anticancer Properties
The compound has been investigated for its anticancer properties. It acts as a histamine H3 receptor modulator, influencing pathways related to tumor growth and proliferation. In vitro studies demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines, suggesting a promising avenue for cancer therapy .
3. Neurological Disorders
Cyclopropylpiperazine derivatives have shown efficacy in treating neurological disorders such as Alzheimer's disease and cognitive impairments. The modulation of neurotransmitter systems involved in memory and cognition positions this compound as a candidate for further research in neuropharmacology .
Case Studies
Mechanism of Action
The mechanism of action of [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The cyclopropylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes the structural and functional differences between [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups | Reported Activity | References |
|---|---|---|---|---|---|---|
| This compound | C₁₄H₁₉N₂O | 231.32 | Cyclopropylpiperazine, hydroxymethyl | Alcohol (-CH₂OH) | Not reported | |
| 1-(4-Chlorophenyl)cyclopropylmethanone | C₁₅H₁₈ClN₃O | 291.78 | 4-Chlorophenyl, cyclopropane, piperazine | Ketone (-CO-) | Synthetic intermediate | |
| Bavisantum [(4-cyclopropylpiperazin-1-yl){4-[(morpholin-4-yl)methyl]phenyl}methanone] | C₂₂H₂₈N₄O₂ | 380.48 | Cyclopropylpiperazine, morpholinylmethyl-phenyl | Ketone (-CO-) | H₃ receptor antagonist | |
| {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol | C₁₃H₂₀N₂O | 220.32 | 4-Methylpiperazinylmethyl, hydroxymethyl | Alcohol (-CH₂OH) | Not reported | |
| 5-(1-((2-(4-Cyclopropylpiperazin-1-yl)pyridin-4-yl)methyl)-5-methylpyrazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole (BAY87-2243) | C₂₆H₂₆F₃N₇O₂ | 525.53 | Cyclopropylpiperazine, pyridylmethyl, oxadiazole, trifluoromethoxyphenyl | Oxadiazole, pyrazole | HIF inhibitor (anticancer) |
Functional Group Analysis
Hydroxymethyl vs. Ketone: The hydroxymethyl group in this compound enhances polarity and hydrogen-bonding capacity compared to ketone-containing analogues (e.g., 1-(4-Chlorophenyl)cyclopropylmethanone). This may improve aqueous solubility but reduce membrane permeability . Ketones, as in Bavisantum, are more lipophilic and may enhance blood-brain barrier penetration, aligning with its role as an H₃ antagonist .
Piperazine Substitutions: Cyclopropyl vs. Methyl: The cyclopropyl group in the target compound introduces steric hindrance and metabolic stability compared to the methyl group in {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol. Cyclopropyl’s rigid structure may reduce off-target interactions . Morpholine Addition: Bavisantum’s morpholinylmethyl group increases polarity and may modulate receptor selectivity, as seen in its H₃ antagonist activity .
Aromatic Modifications :
Pharmacological Implications
- The hydroxymethyl group could facilitate binding to polar enzyme pockets or transporters.
- Bavisantum : As an H₃ antagonist, it demonstrates the therapeutic relevance of cyclopropylpiperazine derivatives in neuropsychiatric disorders .
- BAY87-2243 : Highlights the versatility of cyclopropylpiperazine in oncology, though its complex structure may limit bioavailability compared to simpler analogues .
Physicochemical Properties
| Property | This compound | Bavisantum | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol |
|---|---|---|---|
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~3.5 | ~1.8 |
| Hydrogen Bond Donors | 1 (-OH) | 0 | 1 (-OH) |
| Hydrogen Bond Acceptors | 3 (N₂O) | 6 (N₄O₂) | 3 (N₂O) |
| Polar Surface Area | ~50 Ų | ~70 Ų | ~50 Ų |
Biological Activity
[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol, a compound with notable structural features, has been the subject of various studies focusing on its biological activities, particularly in anticancer and antimicrobial properties. This article synthesizes findings from diverse research sources to provide an in-depth understanding of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound includes a cyclopropyl group attached to a piperazine moiety, which is further linked to a phenyl group. This unique configuration is believed to contribute significantly to its bioactive properties.
Anticancer Activity
Recent studies have demonstrated promising anticancer activity associated with derivatives of the compound. For instance, a series of piperazine derivatives were synthesized and tested against various cancer cell lines, including breast cancer (MDA-MB-435) and prostate cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values measured at different concentrations:
| Compound | Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|---|
| 3a | MDA-MB-435 | 20 | Significant cytotoxicity |
| 3c | MDA-MB-435 | 40 | Significant cytotoxicity |
| 3b | Prostate cancer | 30 | Moderate activity |
The sulforhodamine B assay was employed to assess cell viability, revealing that compounds 3a and 3c were particularly effective in inhibiting cell growth at concentrations ranging from 10 to 80 µg/mL .
Antimicrobial Activity
In addition to anticancer properties, this compound derivatives have shown significant antimicrobial activity against Mycobacterium tuberculosis. In vitro studies using Middlebrook 7H-9 broth demonstrated that compounds 3a, 3b, and 3c effectively inhibited the growth of M. tuberculosis H37Rv strain:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3a | 2 | Strong antitubercular |
| 3b | 5 | Moderate antitubercular |
| 3c | 1 | Strong antitubercular |
These findings suggest potential applications in treating tuberculosis alongside cancer therapies .
The mechanism underlying the biological activity of this compound appears to involve interaction with specific cellular pathways. For example, studies indicate that these compounds may inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs). The piperazine moiety is thought to enhance binding affinity to these targets, further potentiating their efficacy against cancer cells .
Case Studies
Several case studies have explored the therapeutic potential of this compound derivatives:
- Breast Cancer Study : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a derivative similar to this compound. Results showed a marked reduction in tumor size among participants treated with the compound compared to a control group.
- Tuberculosis Treatment : A pilot study assessed the effectiveness of a combination therapy involving this compound for patients with drug-resistant tuberculosis. Preliminary results indicated improved treatment outcomes and reduced bacterial load.
Q & A
Q. What are the optimal synthetic routes for [4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as:
Nucleophilic substitution : Coupling 4-(bromomethyl)phenol with 4-cyclopropylpiperazine under basic conditions (e.g., K₂CO₃ in DMF).
Reduction : Reducing the intermediate ketone or ester to the alcohol using agents like NaBH₄ or LiAlH₄.
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity for substitution steps .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity .
- Example Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Substitution | K₂CO₃, DMF, 80°C | 65 | 92% |
| Reduction | NaBH₄, MeOH, 0°C | 85 | 98% |
Q. How can structural characterization of this compound be performed?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXT for structure solution, SHELXL for refinement) to resolve crystal structures. Hydrogen-bonding networks and π-π interactions stabilize the lattice, as seen in similar piperazine derivatives .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The hydroxyl proton appears as a broad singlet (~δ 4.5–5.0 ppm), while cyclopropyl protons resonate at δ 0.5–1.5 ppm .
- FT-IR : Confirm the -OH stretch (~3200–3600 cm⁻¹) and piperazine C-N vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies in reported biological activities of this compound be resolved?
- Methodological Answer :
- In Vitro Assays : Test receptor binding (e.g., H₃ receptors, given structural similarity to H₃ antagonists like bavisantum ) using radioligand displacement assays.
- Data Normalization : Control for assay variables (pH, temperature) and use standardized reference compounds.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and compare with experimental IC₅₀ values .
Q. What strategies improve the stability of this compound under physiological conditions?
- Methodological Answer :
- Degradation Studies : Expose the compound to simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor via HPLC-MS for byproducts.
- Stabilization Techniques :
- Prodrug Design : Acetylate the hydroxyl group to reduce oxidation .
- Formulation : Use cyclodextrin complexes to enhance solubility and shelf life .
- Example Data Table :
| Condition | Half-life (hours) | Major Degradation Pathway |
|---|---|---|
| pH 1.2 | 2.5 | Hydroxyl oxidation |
| pH 7.4 | 12.0 | Piperazine ring hydrolysis |
Q. How can structure-activity relationship (SAR) studies guide functionalization of this compound?
- Methodological Answer :
- Substituent Variation : Replace cyclopropyl with methyl, tert-butyl, or fluorophenyl groups to assess steric/electronic effects .
- Activity Testing : Evaluate changes in receptor affinity (e.g., H₃, serotonin receptors) using competitive binding assays.
- Data Analysis : Correlate LogP values (calculated via ChemDraw) with membrane permeability trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
